molecular formula C15H16N2O4 B2760765 N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide CAS No. 1396791-27-7

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide

Cat. No. B2760765
CAS RN: 1396791-27-7
M. Wt: 288.303
InChI Key: XBLCQTBRDMNEDO-UHFFFAOYSA-N
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Description

The compound “N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide” is a complex organic molecule that contains a furan ring, a phenyl group, and an oxalamide group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring . Oxalamide is a functional group containing a carbonyl group flanked by two amide groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate furan and phenyl precursors. The exact method would depend on the specific reactions used to introduce the oxalamide group and to link the different components together .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy could be used to analyze the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Furan compounds are known to undergo a variety of reactions, including electrophilic substitution and nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .

Scientific Research Applications

Synthesis and Chemical Properties

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-phenyloxalamide and its derivatives have been explored for various chemical reactions and potential applications in material science and pharmaceutical research. A notable study by Asaoka, Sugimura, and Takei (1979) detailed the reactions of 2-(trimethylsiloxy)furan with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids, leading to the production of 4-substituted 2-buten-4-olides and other compounds, showcasing the versatility of furan derivatives in organic synthesis (Asaoka, Sugimura, & Takei, 1979).

Pharmacological Evaluation

Kumar et al. (2017) synthesized and evaluated a series of novel derivatives including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine for antidepressant and antianxiety activities, indicating the potential of furan derivatives in developing new therapeutic agents (Kumar et al., 2017).

Antibacterial Activity

Rani, Yusuf, and Khan (2012) explored the synthesis and in-vitro-antibacterial activity of [5-(furan-2-yl)-phenyl]-4,5-carbothioamide-pyrazolines, demonstrating significant antibacterial properties against various bacterial strains, highlighting the potential of furan derivatives in addressing antibiotic resistance (Rani, Yusuf, & Khan, 2012).

Enzymatic Synthesis and Polymer Applications

Jia, Zong, Zheng, and Li (2019) reported on the one-pot enzyme cascade for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, showcasing the environmental friendliness and efficiency of using biocatalysts for producing biobased building blocks for the polymer industry (Jia, Zong, Zheng, & Li, 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its properties, potential uses, and methods of synthesis. This could include studies to optimize its synthesis, investigations of its reactivity, or testing of its potential applications .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-15(20,12-8-5-9-21-12)10-16-13(18)14(19)17-11-6-3-2-4-7-11/h2-9,20H,10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLCQTBRDMNEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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